molecular formula C20H20F2N2O2 B2936553 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-36-9

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2936553
CAS RN: 1005301-36-9
M. Wt: 358.389
InChI Key: YLPUBJOIAQDDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using different methods. The purpose of

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound’s potential as an antiviral agent can be explored further, particularly in the design of new drugs targeting viral infections.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by inflammation, such as arthritis or inflammatory bowel disease .

Cancer Therapeutics

Indole derivatives have been found to exhibit anticancer activities. The compound could be part of research into novel chemotherapeutic agents, especially in targeting specific cancer cell lines or in the development of personalized medicine approaches .

Antioxidant Applications

The antioxidant properties of indole derivatives make them candidates for research into preventing oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from damage .

Antimicrobial Effects

Research has indicated that indole derivatives can have potent antimicrobial effects. The compound could be used in the development of new antibiotics or antiseptics, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

Given the biological activity of indole derivatives in various neurological pathways, this compound could be researched for its neuroprotective effects. It might contribute to treatments for neurodegenerative diseases or brain injuries .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be studied for its potential role in plant growth and development, possibly leading to applications in agriculture and horticulture .

Material Science Applications

While not directly related to the compound , research on similar fluorinated compounds has explored their use in material science, such as in the development of low-melting-point explosives for military applications . This suggests potential avenues for investigating the compound’s properties in material synthesis and engineering.

properties

IUPAC Name

3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-5-7-15(11-18(13)24)23-19(25)14-6-8-16(21)17(22)10-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPUBJOIAQDDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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